N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide
Description
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide is a complex organic compound featuring a piperidine ring, an oxolane (tetrahydrofuran) moiety, and an indolizine core
Properties
IUPAC Name |
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-19(16-11-18-3-1-2-7-22(18)13-16)20-17-4-8-21(9-5-17)12-15-6-10-24-14-15/h1-3,7,11,13,15,17H,4-6,8-10,12,14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDSNHIUDJXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN3C=CC=CC3=C2)CC4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide typically involves multiple steps, starting with the construction of the piperidine ring, followed by the introduction of the oxolane and indolizine moieties. Key reaction conditions include the use of strong bases or acids, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide has shown potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its interactions with biological targets can be explored for the development of new pharmaceuticals.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for various industrial applications.
Mechanism of Action
The mechanism by which N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes.
Molecular Targets and Pathways: The compound may target specific enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Piperidine derivatives
Indolizine derivatives
Oxolane derivatives
Uniqueness: N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide stands out due to its unique combination of structural elements. This combination provides it with distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
